N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a pyrrole ring substituted with benzyl, cyano, and dimethyl groups, and a chlorobenzenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl bromide in the presence of a base.
Formation of the Carboxamide: The final step involves the reaction of the substituted pyrrole with 3-chlorobenzoyl chloride to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzamide
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide
Uniqueness
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide is unique due to its specific substitution pattern and the presence of both cyano and chlorobenzenecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-14-15(2)25(13-16-7-4-3-5-8-16)20(19(14)12-23)24-21(26)17-9-6-10-18(22)11-17/h3-11H,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBVAMNSAKFGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.